molecular formula C16H13N<br>C10H7NHC6H5<br>C16H13N B057967 N-Phenyl-2-naphthylamine CAS No. 135-88-6

N-Phenyl-2-naphthylamine

Cat. No.: B057967
CAS No.: 135-88-6
M. Wt: 219.28 g/mol
InChI Key: KEQFTVQCIQJIQW-UHFFFAOYSA-N
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Description

N-Phenyl-2-naphthylamine is an organic compound with the chemical formula C₁₆H₁₃N. It appears as a light gray crystalline powder with a faint ammonia-like odor. This compound is insoluble in water but soluble in organic solvents such as ethanol, acetone, and benzene. It is commonly used as an antioxidant in rubber, a lubricant, and a polymerization inhibitor .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-Phenyl-2-naphthylamine has strong ultraviolet absorption, low background interference in the small molecular range, and salt tolerance capacity . It has been developed as a novel matrix for analysis and imaging of small molecules by matrix-assisted laser desorption/ionization mass spectrometry time-of-flight (MALDI-TOF MS) .

Cellular Effects

It is known that this compound can be converted in vivo to 2-naphthylamine, one of the most potent bladder carcinogens .

Molecular Mechanism

It is known that this compound can be converted in vivo to 2-naphthylamine, which is a potent bladder carcinogen .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to penetrate the skin at very low levels with a cumulative penetrated amount of 0.80 ± 0.26 µg/cm², a lag time of 6.33 ± 2.21 hours under dynamic conditions .

Dosage Effects in Animal Models

The effects of this compound on animal models have not been well-studied. It is known that this compound can be converted in vivo to 2-naphthylamine, which is a potent bladder carcinogen .

Metabolic Pathways

It is known that this compound can be converted in vivo to 2-naphthylamine, which is a potent bladder carcinogen .

Transport and Distribution

It is known that this compound can be converted in vivo to 2-naphthylamine, which is a potent bladder carcinogen .

Subcellular Localization

It is known that this compound can be converted in vivo to 2-naphthylamine, which is a potent bladder carcinogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-2-naphthylamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-naphthylamine with aniline in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or toluene. The reaction can be represented as follows:

C10H7NH2+C6H5NH2C16H13N+H2O\text{C}_{10}\text{H}_{7}\text{NH}_2 + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_{16}\text{H}_{13}\text{N} + \text{H}_2\text{O} C10​H7​NH2​+C6​H5​NH2​→C16​H13​N+H2​O

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as recrystallization and distillation to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-naphthylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products

Scientific Research Applications

N-Phenyl-2-naphthylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-1-naphthylamine: Similar structure but with the phenyl group attached to the 1-position of naphthalene.

    1-Naphthylamine: Lacks the phenyl group, making it less effective as an antioxidant.

    2-Naphthylamine: Similar to 1-naphthylamine but with the amino group at the 2-position.

Uniqueness

N-Phenyl-2-naphthylamine is unique due to its specific structural configuration, which provides optimal antioxidant properties and makes it highly effective in preventing oxidative degradation in rubber and polymers. Its solubility in organic solvents and stability under various conditions further enhance its utility in industrial applications .

Properties

IUPAC Name

N-phenylnaphthalen-2-amine
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InChI

InChI=1S/C16H13N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12,17H
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InChI Key

KEQFTVQCIQJIQW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2
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Molecular Formula

C16H13N, Array
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DSSTOX Substance ID

DTXSID4021131
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Molecular Weight

219.28 g/mol
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Physical Description

N-phenyl-2-naphthylamine is a light gray to gray powder. Solutions show blue fluorescence. (NTP, 1992), White to yellow crystals or gray to tan flakes or powder. [Note: Commercial product may contain 20-30 ppm of Beta-Naphthylamine.]; [NIOSH], Solid, WHITE-TO-GREY SOLID IN VARIOUS FORMS., White to yellow crystals or gray to tan flakes or powder.
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Boiling Point

743 °F at 760 mmHg (NTP, 1992), 395.5 °C, 743 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SOLUBILITY IN ETHANOL 50 G/L, IN BENZENE 27 G/L, IN ACETONE 640 G/L, INSOL IN WATER; SOL IN ALC, ETHER, ACETIC ACID (BLUISH FLUORESCENCE), Solubility in water at 25 °C: none
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Density

1.24 (NTP, 1992) - Denser than water; will sink, 1.24, 1.2 g/cm³
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Vapor Pressure

0.00000829 [mmHg]
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Impurities

Commercial product may contain 20-30 ppm beta-naphthylamine
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Color/Form

NEEDLES FROM METHANOL, WHITE TO YELLOWISH CRYSTALS, GRAY TO TAN FLAKES OR POWDER, White to yellow crystals or gray tan flakes or powder [Note: Commercial product may contain 20-30 ppm of beta naphthylamine].

CAS No.

135-88-6
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Melting Point

226 °F (NTP, 1992), 108 °C, 226 °F
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Synthesis routes and methods I

Procedure details

Using the general procedure for anilines with 66.8 mg (0.242 mmol) of 2-naphthyltriflate and 30.0 μl (0.329 mmol) of aniline yielded N-phenyl-2-naphthylamine as a white solid (52 mg, 98%), whose NMR spectra were identical to commercial material available from Aldrich.
[Compound]
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anilines
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 2-naphthylamine (8.0 g, 55.9 mmol), iodobenzene (12.24 g, 60 mmol), Pd(dppf)Cl2 (0.731 g, 1 mmol) and sodium tert-butoxide (NaOBut) (5.76 g, 60 mmol) in toluene (200 mL) was degassed and heated at 120° C. overnight. The whole was poured into ethyl acetate (250 mL), washed with brine, dried over Na2SO4, loaded on silica gel and purified by flash column (hexanes to hexanes/dichloromethane 10:1). The desired fraction was collected, and concentrated. A white solid precipitated, which was filtered to give the product (Compound 20) (5.30 g, in 43% yield).
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8 g
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5.76 g
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200 mL
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0.731 g
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43%

Synthesis routes and methods V

Procedure details

288 parts of β-naphthol, 220 parts of aniline and 6 parts of diphenyl phosphite are mixed and fused at 130° C. At 190° C internal temperature, the reaction commences, with elimination of water. After 5 hours, the internal temperature has reached 235° C and 36 parts of water have distilled off. Thereafter, 416 parts of N-phenyl-β-naphthylamine, of melting point 100° - 102° C, distil, passing over at 230° C/15 mm Hg. This corresponds to a yield of 95% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Phenyl-2-naphthylamine
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N-Phenyl-2-naphthylamine
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N-Phenyl-2-naphthylamine
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N-Phenyl-2-naphthylamine
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N-Phenyl-2-naphthylamine
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Customer
Q & A

Q1: What are the main target organs for N-PNA toxicity?

A: Studies indicate that the kidney is a primary target organ for N-PNA toxicity. [, ] In rodents, N-PNA exposure led to nephropathy, characterized by lesions, karyomegaly, and hyperplasia in kidney cells. [] Additionally, two rare kidney tumors were observed in female mice exposed to high doses of N-PNA. []

Q2: Does N-PNA have other toxic effects besides carcinogenicity?

A: Yes, N-PNA has been shown to disrupt the photosynthetic system of certain cyanobacteria. [, ] Specifically, it affects photosystem II, impacting chlorophyll content, electron transfer rates, and energy fluxes. [, ] This effect makes N-PNA a potential candidate for controlling harmful cyanobacterial blooms. []

Q3: How does N-PNA exposure affect antioxidant enzyme activity in organisms?

A: Studies on the cyanobacteria Cylindrospermopsis raciborskii and Chinese cabbage suggest that N-PNA exposure can increase the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). [, ] This response is thought to be a defense mechanism against the oxidative stress induced by N-PNA. [, ]

Q4: How does N-PNA impact algae in aquatic environments?

A: N-PNA exhibits selective toxicity towards algae, even at low concentrations. [, , ] This toxicity is not due to a general narcotic effect but rather a specific mode of action that disrupts photosynthesis. [] This property makes N-PNA a potential candidate for controlling algal blooms, as demonstrated by its inhibitory effect on the growth of Alexandrium tamarense and Prorocentrum donghaiense. [, ]

Q5: Can N-PNA be degraded by bacteria?

A: Yes, several soil bacteria, including Rhizobium leguminosarum bv. viceae, Bradyrhizobium japonicum, Pseudomonas syringae pv. pisi, Clavibacter michiganensis sps. Sepedonicus and Azotobacter chroococcum, have demonstrated the ability to degrade N-PNA. [] The degradation process often leads to the formation of phthalates. [, ]

Q6: Do plants produce N-PNA?

A: Yes, N-PNA has been detected in plant tissues, including roots and root exudates of pea plants (Pisum sativum L.). [, ] Pea plants appear to utilize naphthalene as a precursor for the biosynthesis of N-PNA. []

Q7: How does N-PNA affect the properties of polymers like polysulfone?

A: N-PNA acts as an antiplasticizer in polymers like polysulfone. [, ] When added to the polymer matrix, it reduces molecular mobility, leading to changes in thermal and transport properties. [, ] For example, it can decrease water vapor permeability and increase the glass transition temperature of polysulfone. [, ]

Q8: What analytical techniques are used to identify and quantify N-PNA?

A: Common methods for analyzing N-PNA include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). [, , , , , ] These techniques allow for the separation, identification, and quantification of N-PNA in various matrices, including environmental samples, biological fluids, and industrial products.

Q9: What is the molecular formula and weight of N-PNA?

A9: The molecular formula of N-PNA is C16H13N, and its molecular weight is 219.28 g/mol.

Q10: Are there spectroscopic data available for N-PNA?

A: Yes, spectroscopic data, including 1H-NMR and 13C-NMR, have been used to characterize and confirm the structure of N-PNA. []

Q11: Has N-PNA been investigated for any other applications besides its historical use as an antioxidant?

A: Yes, recent research has explored the use of N-PNA as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for analyzing and imaging small molecules. [] Its strong ultraviolet absorption and low background interference in the small molecular range make it suitable for this purpose. []

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